N-(1,1-Dioxidothietan-3-yl)ethanesulfonamide
Description
N-(1,1-Dioxidothietan-3-yl)ethanesulfonamide is a chemical compound with the molecular formula C₅H₁₁NO₄S₂ and a molecular weight of 213.27 g/mol . This compound is characterized by the presence of a dioxidothietane ring and an ethanesulfonamide group, making it a unique and interesting molecule for various scientific applications.
Properties
Molecular Formula |
C5H11NO4S2 |
|---|---|
Molecular Weight |
213.3 g/mol |
IUPAC Name |
N-(1,1-dioxothietan-3-yl)ethanesulfonamide |
InChI |
InChI=1S/C5H11NO4S2/c1-2-12(9,10)6-5-3-11(7,8)4-5/h5-6H,2-4H2,1H3 |
InChI Key |
DMNYOKNAAUNUKP-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)NC1CS(=O)(=O)C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-Dioxidothietan-3-yl)ethanesulfonamide typically involves the reaction of thietane-1,1-dioxide with ethanesulfonamide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(1,1-Dioxidothietan-3-yl)ethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamide derivatives.
Scientific Research Applications
N-(1,1-Dioxidothietan-3-yl)ethanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antibacterial and anticancer activities.
Industry: Utilized in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of N-(1,1-Dioxidothietan-3-yl)ethanesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved may include inhibition of key metabolic enzymes or signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-(1,1-Dioxidothietan-3-yl)-1H-imidazoles
- 1-(1,1-Dioxidothietan-3-yl)-1H-benzimidazoles
- N-(1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers
Uniqueness
N-(1,1-Dioxidothietan-3-yl)ethanesulfonamide is unique due to its specific combination of a dioxidothietane ring and an ethanesulfonamide group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
